(benzyloxy)(prop-2-yn-1-yl)amine
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Overview
Description
(benzyloxy)(prop-2-yn-1-yl)amine, also known as {[(2-propynylamino)oxy]methyl}benzene, is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzyloxy group and a prop-2-yn-1-ylamine group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
- The primary target of this compound is likely an enzyme or receptor within the biological system. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Its unique structure warrants investigation into its biological effects and clinical applications . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine typically involves the reaction of benzyl alcohol with propargylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(benzyloxy)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyloxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
(benzyloxy)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(benzyloxy)(prop-2-yn-1-yl)amine is unique due to its specific combination of benzyloxy and prop-2-yn-1-ylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-phenylmethoxyprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMXTWHZGCBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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